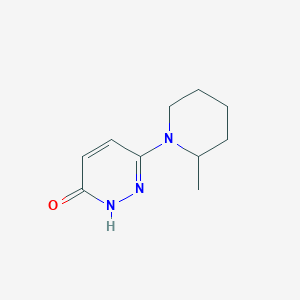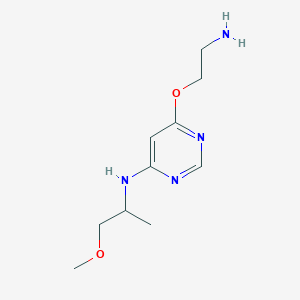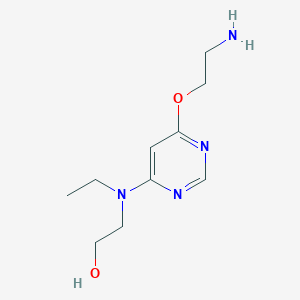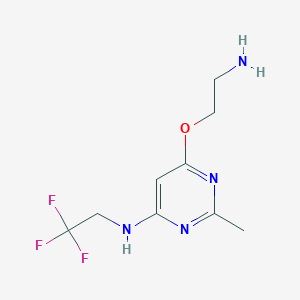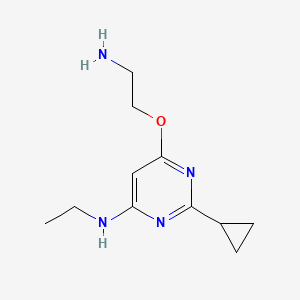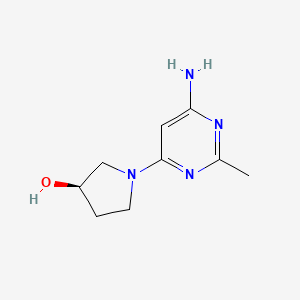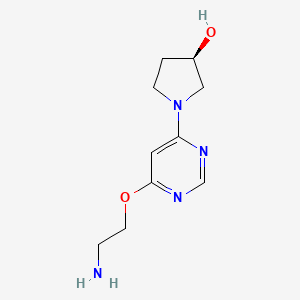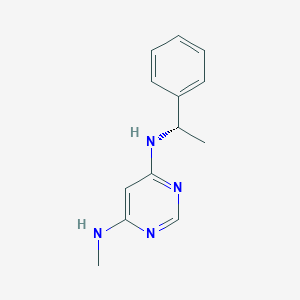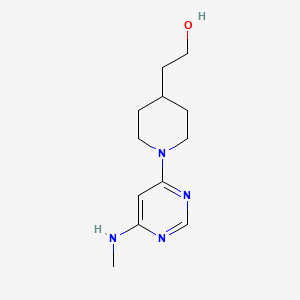
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
This compound contains a cyclopropanecarbonyl group attached to a pyrrolidine ring, which is then linked to a 1,2,3-triazole ring with a carbaldehyde group . The cyclopropanecarbonyl group is a carbonyl group (C=O) attached to a cyclopropane ring, which is a three-membered carbon ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The carbaldehyde group is a formyl group (-CHO), which consists of a carbonyl center (C=O) bonded to hydrogen and R-group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a reaction involving a primary amine and a diol . The cyclopropanecarbonyl group could potentially be introduced through a reaction with a cyclopropanecarboxylic acid derivative. The 1,2,3-triazole ring could be formed through a [3+2] cycloaddition reaction, also known as a Huisgen cycloaddition . The carbaldehyde group could be introduced through an oxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopropanecarbonyl, pyrrolidine, 1,2,3-triazole, and carbaldehyde functional groups . The cyclopropane ring is a strained three-membered ring, which can have significant effects on the reactivity of the compound. The pyrrolidine and 1,2,3-triazole rings are both five-membered rings, which are generally more stable. The presence of the nitrogen atoms in these rings can also influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups it contains. The cyclopropanecarbonyl group could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as protonation or alkylation . The 1,2,3-triazole ring could participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carbonyl and triazole groups could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
An efficient method for accessing carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines demonstrates the synthesis of triazole derivatives through the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with various compounds, resulting in the formation of new derivatives of [1,2,3]triazolo[4,5-b]pyridine. These derivatives showcase the versatility of triazole compounds in synthesizing complex heterocyclic structures, potentially useful in various chemical and pharmacological studies (Syrota et al., 2020).
Applications in Catalysis
Palladacycles having normal and spiro chelate rings designed from bi- and tridentate ligands with an indole core highlight the synthesis of compounds incorporating triazole moieties for use as catalysts in chemical reactions. The study showcases the effectiveness of these complexes in the Suzuki–Miyaura coupling and allylation of aldehydes, suggesting the potential of triazole derivatives in enhancing catalytic efficiency (Singh et al., 2017).
Antimicrobial Applications
Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities explores the antimicrobial potential of triazole derivatives. The study involves synthesizing triazole compounds and testing their effectiveness against various microbial strains, indicating the broad applicability of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidant Properties
Synthesis and Antioxidant Properties of Some New 3-(4-Chlorophenyl)-5- (pyridin-4-yl)-4H-1,2,4-triazole Derivatives reports on the synthesis of triazole derivatives with potential antioxidant activities. The synthesized compounds were evaluated for their ability to act as antioxidants, highlighting the potential of triazole derivatives in contributing to the development of compounds with health-beneficial properties (Bekircan et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is the enzyme Fatty Acid Synthase (FASN) . FASN is the rate-limiting enzyme in the process of fatty acid synthesis .
Mode of Action
This compound interacts with its target, FASN, by inhibiting its activity . This inhibition is measured using 3H-acetyl-CoA and malonyl-CoA as substrates .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the activity of FASN . This results in a decrease in the production of palmitate, a key product of this pathway .
Pharmacokinetics
The compound’s interaction with fasn suggests it has the ability to penetrate cells and interact with intracellular targets .
Result of Action
The inhibition of FASN by this compound leads to a decrease in the synthesis of fatty acids . This can have various molecular and cellular effects, depending on the specific role of these fatty acids in the cell.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of fatty acid synthase (FASN) by binding to its active site . This interaction leads to a decrease in fatty acid synthesis, which can have various downstream effects on cellular metabolism. Additionally, the compound has been observed to interact with other enzymes such as 1,5-anhydro-D-fructose reductase , further highlighting its potential as a versatile biochemical tool.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of FASN activity by this compound can lead to alterations in lipid metabolism, affecting cell membrane composition and signaling pathways . Furthermore, changes in gene expression related to lipid metabolism and energy homeostasis have been observed, indicating the compound’s potential impact on cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of FASN, inhibiting its enzymatic activity . This inhibition disrupts the synthesis of fatty acids, leading to downstream effects on cellular metabolism. Additionally, the compound’s interaction with 1,5-anhydro-D-fructose reductase suggests a broader range of molecular targets and mechanisms of action . These interactions highlight the compound’s potential as a valuable tool for studying metabolic pathways and enzyme regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its activity and efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of lipid metabolism and energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate lipid metabolism without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular function and metabolic processes . These findings highlight the importance of determining the optimal dosage for achieving desired effects while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as FASN and 1,5-anhydro-D-fructose reductase, influencing metabolic flux and metabolite levels . The compound’s impact on lipid metabolism is particularly notable, as it can alter the synthesis and breakdown of fatty acids, affecting overall cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s efficacy and specificity in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its intended sites of action
Propiedades
IUPAC Name |
1-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c16-7-9-5-15(13-12-9)10-3-4-14(6-10)11(17)8-1-2-8/h5,7-8,10H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBYRHBMUUPHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




